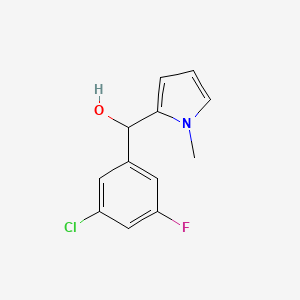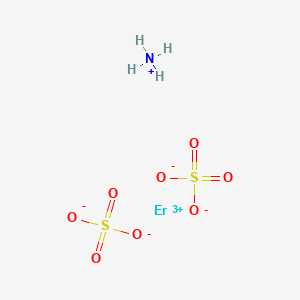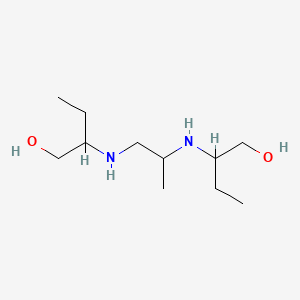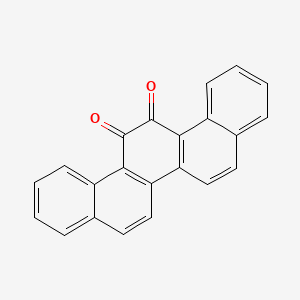
13,14-Picenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,14-Picenedione is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H12O2. It is a derivative of picene, consisting of five annulated phenyl rings arranged in a W-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13,14-Picenedione typically involves a three-step modification from 2-hydroxy-1-naphthaldehyde. The key intermediate is obtained through a series of reactions, including oxidation and cyclization .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 13,14-Picenedione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can convert the dione to diols or other reduced forms.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted picene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
13,14-Picenedione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 13,14-Picenedione involves its interaction with molecular targets and pathways in organic electronic devices. Its unique structure allows it to act as an organic p-channel semiconductor, facilitating charge transport in electronic devices. The incorporation of heteroatoms, such as nitrogen and chalcogens, into its structure can further modulate its electronic properties .
Comparison with Similar Compounds
Picene: The parent compound of 13,14-Picenedione, consisting of five annulated phenyl rings.
Quinoxaline: A nitrogen-containing heterocycle derived from picene.
[1,2,5]-Thiadiazole: A sulfur-containing heterocycle fused with picene.
Uniqueness: this compound is unique due to its specific arrangement of phenyl rings and the presence of two ketone groups at positions 13 and 14. This structure imparts distinct electronic properties, making it suitable for applications in organic electronics and optoelectronics .
Properties
CAS No. |
24743-18-8 |
|---|---|
Molecular Formula |
C22H12O2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
picene-13,14-dione |
InChI |
InChI=1S/C22H12O2/c23-21-19-15-7-3-1-5-13(15)9-11-17(19)18-12-10-14-6-2-4-8-16(14)20(18)22(21)24/h1-12H |
InChI Key |
ASVNSCAISPNPGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)C4=C3C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


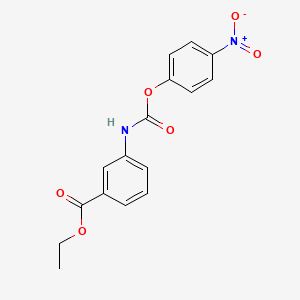

![Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-](/img/structure/B12642237.png)


![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)

